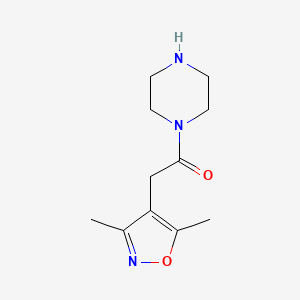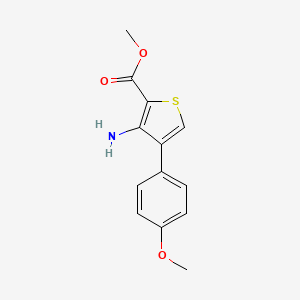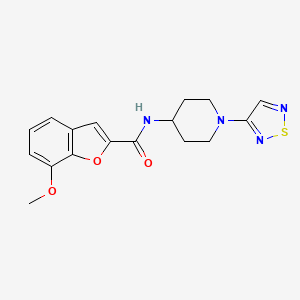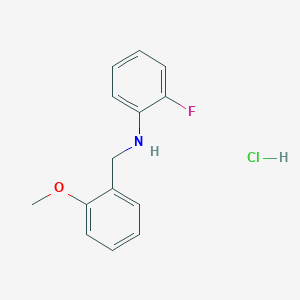![molecular formula C18H14N2OS B2509344 4-((1-Feniletil)tio)benzofuro[3,2-d]pirimidina CAS No. 851130-46-6](/img/structure/B2509344.png)
4-((1-Feniletil)tio)benzofuro[3,2-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuro[3,2-d]pyrimidine derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antibacterial, anti-inflammatory, anticancer properties, and their potential to inhibit platelet aggregation and enhance long-term memory . The molecular structure of these derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, which can influence the compound's interaction with biological targets .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives and related heterocyclic compounds typically involves multi-step reactions that may include the formation of key intermediates. For instance, the synthesis of 3-substituted-4-phenyl-2-thioxo-benzo[4,5]thieno[2,3-d]pyrimidines was achieved through reactions between 3-benzoyl-2-isothiocyanato-4,5,6,7-tetrahydrobenzo[b]thiophene and hydrazine or primary amines . Similarly, novel substituted phenyl-1,5-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized using a one-pot reaction involving 2-aminobenzothiazole, barbituric/thiobarbituric acid, and substituted benzaldehydes .
Molecular Structure Analysis
The molecular structure of benzofuro[3,2-d]pyrimidine derivatives is characterized by a planar fused ring system, which can significantly influence the compound's electronic properties and biological activity. For example, the title compound in one study was found to have a planar 1-benzofuro[3,2-d]pyrimidinone unit with an attached phenyl ring forming a dihedral angle with the fused ring system . The molecular geometry and electronic properties of these compounds can be further investigated using techniques such as X-ray diffraction and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of benzofuro[3,2-d]pyrimidine derivatives can be explored through various chemical reactions. For instance, the reduction of 4-phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with sodium borohydride provides a method for synthesizing 3-substituted derivatives . Additionally, the reactivity of these compounds can be influenced by non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which can be analyzed using techniques like reduced density gradient (RDG) function analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuro[3,2-d]pyrimidine derivatives are closely related to their molecular structure. For example, polyimides containing pyrimidine moieties exhibit excellent solubility in polar solvents, high glass transition temperatures, low moisture absorption, and outstanding mechanical properties . These properties are crucial for their potential application in materials science and pharmaceuticals. The thermal stability and mechanical strength of these compounds can be assessed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Aplicaciones Científicas De Investigación
Inhibición de PARP-1 para terapia anticancerígena
La poli(ADP-ribosa) polimerasa-1 (PARP-1) juega un papel crucial en procesos como la reparación del daño del ADN, la transcripción genética y la apoptosis celular en las células cancerosas. Los investigadores han diseñado y sintetizado una serie de derivados de benzofurano [3,2-D]pirimidina-4(1H)-cetona que contienen tiosemicarbazida o sus análogos. Estos compuestos fueron evaluados por su inhibición de la actividad enzimática de PARP. Entre ellos, el compuesto 19c exhibió una notable actividad biológica, superando al conocido inhibidor de PARP Olaparib. Demostró baja toxicidad para las células hepáticas normales y promovió la apoptosis de las células cancerosas a través de la vía mitocondrial .
Síntesis orientada a la diversidad
Una reacción de anulación eficiente que involucra iminas α,β-insaturadas derivadas de aurona y alquinos terminales activados permite la síntesis de 1,4-dihidrobenzofuro[3,2-b]piridinas. Este enfoque orientado a la diversidad proporciona acceso a compuestos estructuralmente diversos con posibles aplicaciones en el descubrimiento de fármacos y la biología química .
Actividad anticancerígena con derivados de oxazolo[5,4-d]pirimidina
Trabajos recientes exploraron la actividad anticancerígena de ciertos derivados de 4-(oxazolo[5,4-d]pirimidina unidos a 1,2,4-oxadiazol. Estos compuestos se probaron contra líneas celulares de cáncer de mama, pulmón, colon y ovario humanas. Los resultados indicaron una actividad prometedora, posicionándolos como posibles candidatos para futuras investigaciones .
Direcciones Futuras
The future directions for research on 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the diverse biological activities demonstrated by pyrimidines, there is potential for the development of more potent and efficacious drugs with pyrimidine scaffold .
Propiedades
IUPAC Name |
4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKRSSPWIUIXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2509267.png)



![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)


![methyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2509277.png)
![2-Methyl-4-[4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2509281.png)
